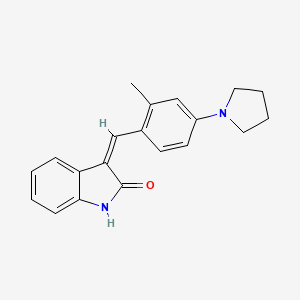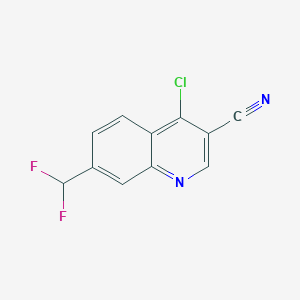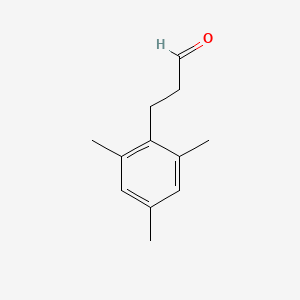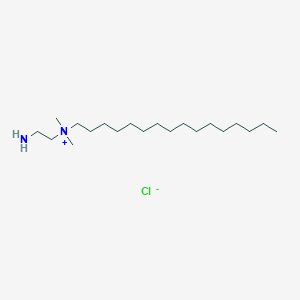
(R)-6-Bromo-7-methylchroman-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-6-Bromo-7-methylchroman-4-amine hydrochloride is a chemical compound that belongs to the class of chroman derivatives. Chromans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and methyl groups in the chroman structure can significantly influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Bromo-7-methylchroman-4-amine hydrochloride typically involves several steps, starting from commercially available precursors. One common synthetic route includes the bromination of 7-methylchroman, followed by amination to introduce the amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of ®-6-Bromo-7-methylchroman-4-amine hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
®-6-Bromo-7-methylchroman-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine group to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chroman derivatives.
科学的研究の応用
®-6-Bromo-7-methylchroman-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies to understand the biological activities of chroman derivatives.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of ®-6-Bromo-7-methylchroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the bromine and amine groups allows the compound to interact with various enzymes and receptors, potentially modulating their activity. This can lead to a range of biological effects, such as antioxidant activity, inhibition of inflammatory pathways, or modulation of neurotransmitter systems.
類似化合物との比較
Similar Compounds
6-Bromo-7-methylchroman-4-amine: Lacks the hydrochloride salt, which may affect its solubility and stability.
7-Methylchroman-4-amine: Lacks the bromine group, which can influence its biological activity.
6-Bromo-4-aminomethylchroman: Has a different substitution pattern, which can lead to different chemical and biological properties.
Uniqueness
®-6-Bromo-7-methylchroman-4-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. These features can enhance its solubility, stability, and biological activity, making it a valuable compound for various scientific research applications.
特性
分子式 |
C10H13BrClNO |
|---|---|
分子量 |
278.57 g/mol |
IUPAC名 |
(4R)-6-bromo-7-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10;/h4-5,9H,2-3,12H2,1H3;1H/t9-;/m1./s1 |
InChIキー |
DRZKRBMTFWPBMF-SBSPUUFOSA-N |
異性体SMILES |
CC1=CC2=C(C=C1Br)[C@@H](CCO2)N.Cl |
正規SMILES |
CC1=CC2=C(C=C1Br)C(CCO2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3AR,6aS)-1-((benzyloxy)carbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B12949726.png)
![3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid](/img/structure/B12949732.png)


![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one phosphate](/img/structure/B12949755.png)



![2-(4-fluoro-3-methylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12949763.png)



![1-(Bromomethyl)bicyclo[3.2.1]octane](/img/structure/B12949799.png)

